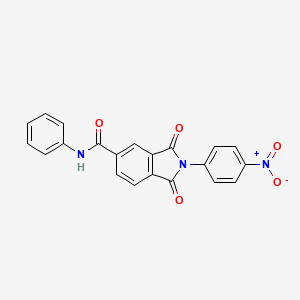![molecular formula C25H17NO3S B11653147 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11653147.png)
3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole, chromenone, and a phenylprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling through a series of condensation and substitution reactions.
-
Preparation of Benzothiazole Intermediate
Starting Material: 2-aminothiophenol
Reaction: Cyclization with carbon disulfide and an oxidizing agent to form benzothiazole.
-
Preparation of Chromenone Intermediate
Starting Material: Salicylaldehyde
Reaction: Condensation with acetic anhydride to form chromenone.
-
Coupling Reaction
Reagents: The benzothiazole and chromenone intermediates are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the chromenone or benzothiazole moieties.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the chromenone or benzothiazole rings.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents with a base to facilitate the substitution.
Products: Substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in the context of cancer research. The benzothiazole and chromenone moieties are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The ability to modify its structure allows for the optimization of its pharmacological profile.
Industry
In industry, this compound can be used in the development of new materials with specific optical or electronic properties. Its conjugated system makes it suitable for applications in organic electronics and photonics.
Mécanisme D'action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one exerts its effects involves interactions with various molecular targets. The benzothiazole moiety can bind to metal ions, influencing enzymatic activity, while the chromenone structure can interact with nucleic acids and proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
3-(1,3-Benzothiazol-2-yl)-2H-chromen-2-one
- Lacks the phenylprop-2-en-1-yl group, making it less versatile in terms of functionalization.
-
7-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
- Does not contain the benzothiazole moiety, which limits its biological activity.
-
2-(1,3-Benzothiazol-2-yl)-3-(2H-chromen-3-yl)acrylonitrile
- Similar structure but with a nitrile group, which can alter its reactivity and applications.
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one lies in its combined structural features, which provide a balance of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications.
Propriétés
Formule moléculaire |
C25H17NO3S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C25H17NO3S/c27-25-20(24-26-21-10-4-5-11-23(21)30-24)15-18-12-13-19(16-22(18)29-25)28-14-6-9-17-7-2-1-3-8-17/h1-13,15-16H,14H2/b9-6+ |
Clé InChI |
DPNIBHYPAHJSHB-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
SMILES canonique |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B11653066.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B11653071.png)
![5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine](/img/structure/B11653076.png)

![2,7-Bis[(dimethylamino)methyl]-1,8-bis(4-methoxyphenyl)octane-1,8-dione](/img/structure/B11653096.png)
![Diethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11653098.png)

![Ethyl 5-acetyl-2-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653107.png)
![2,2,4,7-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11653120.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653127.png)
![2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11653135.png)

![8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B11653141.png)
![(5E)-5-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653142.png)
